molecular formula C12H9F3N2O B1389761 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine CAS No. 1214352-47-2

2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B1389761
CAS No.: 1214352-47-2
M. Wt: 254.21 g/mol
InChI Key: ALOLNUBYHCVYFM-UHFFFAOYSA-N
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Description

2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a sophisticated chemical compound designed for research and development, integrating two privileged structures in medicinal and agrochemistry: the methoxypyridine and the trifluoromethylpyridine (TFMP) . The unique physicochemical properties of the trifluoromethyl group—including its strong electron-withdrawing nature and impact on a molecule's lipophilicity, metabolic stability, and bioavailability—make it a critical feature in modern active ingredients . Over 50% of pesticides launched in recent decades are fluorinated, with approximately 40% of those containing a trifluoromethyl group . Similarly, the methoxypyridine motif is recognized for its ability to improve solubility and influence biomolecular interactions, as demonstrated in research on gamma-secretase modulators for Alzheimer's disease . This compound's specific structure suggests broad potential application in the discovery and optimization of novel active ingredients. In agrochemical research , TFMP derivatives are key components in numerous herbicides, insecticides, and fungicides, with more than 20 TFMP-containing agrochemicals having acquired ISO common names . In pharmaceutical research , TFMP-based compounds are investigated for various targets, with several candidates currently in clinical trials . The integration of the 3-pyridyl moiety further enhances its utility as a versatile building block for constructing complex molecules, potentially serving as a core scaffold or an intermediate in synthetic chemistry . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-methoxy-3-pyridin-3-yl-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-18-11-10(8-3-2-4-16-6-8)5-9(7-17-11)12(13,14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOLNUBYHCVYFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine, 3-bromopyridine, and trifluoromethylating agents.

    Coupling Reaction: The 3-bromopyridine undergoes a coupling reaction with 2-methoxypyridine in the presence of a palladium catalyst and a suitable base to form the desired pyridine core.

    Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form a dihydropyridine derivative.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 2-formyl-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, while reduction of the pyridine ring may produce 2-methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)dihydropyridine.

Scientific Research Applications

Medicinal Chemistry

This compound serves as a crucial building block for synthesizing various pharmaceutical agents. Its structural features allow for modifications that can lead to compounds with therapeutic effects against diseases. The trifluoromethyl group is known to enhance biological activity and selectivity towards specific targets.

Materials Science

2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is explored for developing advanced materials, including organic semiconductors and liquid crystals. Its unique electronic properties make it suitable for applications in electronic devices.

Biological Studies

In biological research, this compound acts as a probe to investigate the interactions of heterocyclic compounds with various biological targets. Its ability to modulate enzyme activity or receptor binding makes it valuable in pharmacological studies.

Chemical Synthesis

The compound is utilized in synthesizing complex organic molecules and as a ligand in catalytic reactions. Its reactivity allows chemists to explore new synthetic pathways and develop innovative chemical processes.

Similar Compounds

Compound NameStructural FeaturesApplications
2-Methoxy-3-(pyridin-3-yl)pyridineLacks trifluoromethyl groupLimited medicinal applications
3-(Pyridin-3-yl)-5-(trifluoromethyl)pyridineLacks methoxy groupDifferent chemical properties
2-Methoxy-5-(trifluoromethyl)pyridineLacks pyridin-3-yl groupVaries in reactivity

Uniqueness

The combination of the methoxy and trifluoromethyl groups in this compound imparts distinct electronic and steric effects that enhance its utility across various applications compared to similar compounds.

Case Study 1: Medicinal Applications

Research has demonstrated that derivatives of this compound exhibit potent activity against certain cancer cell lines. For instance, modifications to the pyridine ring have resulted in compounds that selectively inhibit tumor growth while minimizing toxicity to normal cells.

Case Study 2: Material Science Innovations

In material science, studies have shown that incorporating this compound into polymer matrices can enhance electrical conductivity and thermal stability, making it suitable for use in next-generation electronic devices.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents (Positions) Key Functional Groups Notable Properties/Applications Reference
Target Compound 2-OCH₃, 3-(pyridin-3-yl), 5-CF₃ Methoxy, pyridinyl, trifluoromethyl Potential agrochemicals, drug discovery
2-Methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 3-CF₃ Methoxy, trifluoromethyl Higher lipophilicity; pesticide intermediates
3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine 3-Cl, 2-(pyridin-3-yl), 5-CF₃ Chloro, pyridinyl, trifluoromethyl Increased electrophilicity; reactive in cross-coupling
3-Methoxy-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-OCH₃, 5-CF₃ Amino, methoxy, trifluoromethyl Enhanced hydrogen bonding; antibacterial agents
5-(2-Methoxypyridin-3-yl)pyridin-2-amine 2-NH₂, 3-(2-OCH₃-pyridinyl) Amino, methoxy-pyridinyl Dual pyridine system; kinase inhibitors

Physicochemical and Electronic Properties

  • Lipophilicity : The trifluoromethyl group increases lipophilicity (logP) in all analogs, but the pyridin-3-yl group in the target compound introduces aromaticity, slightly reducing logP compared to 2-Methoxy-3-(trifluoromethyl)pyridine .
  • Solubility: The target compound’s pyridin-3-yl group improves aqueous solubility relative to non-aromatic analogs like 2-(piperidin-3-ylmethoxy)-5-(trifluoromethyl)pyridine hydrochloride .
  • Electronic Effects : The methoxy group at position 2 (electron-donating) and trifluoromethyl at position 5 (electron-withdrawing) create a polarized electronic environment, directing electrophilic substitution to position 4 or 6. In contrast, 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine exhibits greater electrophilicity due to the chloro substituent .

Research Findings and Data

Stability and Reactivity

  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in pyridalyl (decomposition >250°C) .
  • Hydrolytic Sensitivity : Methoxy groups at position 2 are less prone to hydrolysis compared to esters or amides in related compounds .

Biological Activity

Overview

2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound notable for its unique structural features, including a methoxy group, a pyridin-3-yl group, and a trifluoromethyl group. These characteristics contribute to its potential biological activities and applications in medicinal chemistry and materials science.

  • Molecular Formula : C₁₂H₉F₃N₂O
  • Molecular Weight : 254.21 g/mol
  • CAS Number : 1214352-47-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can modulate the activity of enzymes or receptors through binding interactions. This mechanism is crucial for its application in drug design and development.

Pharmacological Applications

Research indicates that this compound may serve as a building block in the synthesis of pharmaceuticals with various therapeutic effects. The following table summarizes some potential pharmacological applications based on structural activity relationship (SAR) studies:

Activity Type Description
AntimicrobialPotential efficacy against Gram-positive and Gram-negative bacteria.
Enzyme InhibitionPossible inhibition of key enzymes involved in metabolic pathways.
AnticancerInvestigated for its potential to inhibit tumor growth in specific cancer types.
Neurological EffectsMay interact with neurotransmitter systems, influencing mood and cognition.

Antimicrobial Activity

In a study examining various pyridine derivatives, compounds similar to this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating promising therapeutic potential .

Enzyme Inhibition Studies

Research has shown that trifluoromethyl-containing compounds often exhibit enhanced potency against specific enzyme targets. For instance, SAR studies indicated that the presence of the trifluoromethyl group significantly increased the inhibitory activity against serotonin uptake, suggesting its potential role in treating depression or anxiety disorders .

Cancer Research

In vitro studies have highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. One study reported that derivatives containing similar structural motifs showed IC₅₀ values indicating effective inhibition of cancer cell growth, suggesting further exploration into its anticancer properties .

Q & A

Q. What are the established synthetic routes for 2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a pyridine core. Key steps include:

Trifluoromethylation : Direct introduction of the CF₃ group via Cu-mediated cross-coupling (e.g., using CuCF₃ derived from fluoroform) or halogen exchange reactions under palladium catalysis .

Methoxy Group Installation : Nucleophilic substitution (e.g., SNAr) at the 2-position using methoxide or Mitsunobu conditions .

Pyridin-3-yl Coupling : Suzuki-Miyaura cross-coupling with pyridin-3-ylboronic acid under Pd(PPh₃)₄ catalysis .

  • Critical Parameters :
StepKey VariablesOptimal ConditionsYield Range
TrifluoromethylationCatalyst (Cu/Pd), solvent (DMF/DMSO), temperature110–130°C, 12–24 hr40–65%
MethoxylationBase (NaH/K₂CO₃), solvent (THF/DMF)80–100°C, 6–8 hr70–85%
Cross-CouplingPd catalyst, ligand (XPhos), solvent (toluene/EtOH)80°C, 12 hr50–75%

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • 1H/19F NMR : Resolve methoxy (δ 3.8–4.0 ppm), pyridin-3-yl protons (δ 7.5–8.5 ppm), and CF₃ (δ -60 to -65 ppm for 19F) .
  • X-ray Crystallography : SHELXT software automates space-group determination, critical for confirming regiochemistry and substituent orientation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C₁₂H₁₀F₃N₂O: calc. 265.0795, obs. 265.0798) .

Advanced Research Questions

Q. How can regioselectivity challenges in trifluoromethylation or methoxylation be addressed?

  • Methodological Answer : Regioselectivity is influenced by:
  • Directing Groups : A nitro or cyano group at the 5-position directs CF₃ to the 3-position via meta-directing effects .
  • Catalytic Systems : Pd(OAc)₂ with Xantphos enhances coupling efficiency at sterically hindered positions (e.g., 3-pyridinyl) .
  • Solvent Effects : Polar aprotic solvents (DMSO) favor SNAr for methoxylation over competing pathways .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from assay variability. Robust validation includes:
  • Multi-Assay Cross-Check : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity in HEK293) .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed effects .
  • Structural Analog Testing : Replace CF₃ with Cl or CH₃ to isolate electronic vs. steric contributions .

Q. What computational strategies predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Studies (AutoDock Vina) : Use crystal structures of target proteins (e.g., kinases) to model interactions. The CF₃ group often occupies hydrophobic pockets, while the pyridin-3-yl moiety engages in π-π stacking .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2 Å indicates stable binding .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in different solvent systems?

  • Methodological Answer :
  • Solubility Testing : Use shake-flask method with HPLC quantification.
SolventSolubility (mg/mL)Notes
DMSO>50Preferred for biological assays
Water<0.1Hydrophobic CF₃ limits aqueous solubility
  • Co-Solvent Systems : 10% PEG-400 in PBS improves solubility to 5 mg/mL without cytotoxicity .

Experimental Design Considerations

Q. What strategies optimize reaction scalability for multi-gram synthesis?

  • Methodological Answer :
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer for exothermic trifluoromethylation steps .
  • Catalyst Recycling : Immobilized Pd on SiO₂ reduces costs in cross-coupling .
  • Purification : Flash chromatography (hexane:EtOAc 4:1) or recrystallization (EtOH/H₂O) achieves >95% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine
Reactant of Route 2
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2-Methoxy-3-(pyridin-3-yl)-5-(trifluoromethyl)pyridine

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